Chlormequat chloride

Catalog No.
S523500
CAS No.
999-81-5
M.F
C5H13ClN.Cl
(ClCH2CH2N(CH3)3)Cl
C5H13Cl2N
C5H13Cl2N
M. Wt
158.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlormequat chloride

CAS Number

999-81-5

Product Name

Chlormequat chloride

IUPAC Name

2-chloroethyl(trimethyl)azanium;chloride

Molecular Formula

C5H13ClN.Cl
(ClCH2CH2N(CH3)3)Cl
C5H13Cl2N
C5H13Cl2N

Molecular Weight

158.07 g/mol

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

UHZZMRAGKVHANO-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCl.[Cl-]

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C
In ethanol, 320 g/kg at 20 °C.
Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C).
In water, 9.96X10+5 mg/L at 20-25 °C
Solubility in water, g/100ml at 20 °C: 74 (good)

Synonyms

Chloride, Chlormequat, Chloride, Chlorocholine, Chlorinecolinchloride, Chlormequat, Chlormequat Chloride, Chlorocholine Chloride, Cycocel

Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]

Description

The exact mass of the compound Chlormequat chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)sol in lower alc such as methanol; insol in ether & hydrocarbons; water solubility 74% @ 20 °cin ethanol, 320 g/kg at 20 °c.solubility in methanol: >25 kg/kg at 20 °c, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °c).in water, 9.96x10+5 mg/l at 20-25 °csolubility in water, g/100ml at 20 °c: 74 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Chlormequat Chloride in Plant Growth Regulation

  • Reduced Lodging: Lodging refers to the bending or breaking of stems in cereal crops due to excessive height or weak stems. Studies have shown that chlormequat chloride application shortens the stem length, making the plants sturdier and less prone to lodging. This can significantly improve grain yield and harvestability ().

Potential Developmental Concerns

While chlormequat chloride offers benefits in crop management, recent scientific research has raised concerns about its potential developmental toxicity.

  • Animal Studies: Studies on laboratory animals suggest that exposure to chlormequat chloride during pregnancy may disrupt embryonic growth and affect the growth hormone-insulin-like growth factor 1 (GH-IGF-1) axis, which is crucial for fetal development ().

Human Exposure and Further Research

  • Detection in Food and Urine

    A pilot study detected chlormequat chloride in a significant portion of urine samples collected in the US, with a concerning rise in concentrations between 2017 and 2023 (). Additionally, the study found high detection frequencies in oat-based foods.

  • Need for Further Investigation

    The increasing detection of chlormequat chloride in humans coupled with animal studies suggesting potential developmental harm highlight the need for further research. More expansive toxicity testing, comprehensive food monitoring, and epidemiological studies are warranted to assess the health effects of chlormequat chloride exposure in humans.

Chlormequat chloride is a quaternary ammonium compound with the chemical formula C5H12Cl2N\text{C}_5\text{H}_{12}\text{Cl}_2\text{N} and a CAS number of 999-81-5. It is commonly known as 2-chloro-N,N,N-trimethylethanaminium chloride. This compound appears as white crystalline solids and has a fishlike odor. Chlormequat chloride is primarily used as a plant growth regulator, effective in promoting the growth of cereal grains, tomatoes, and peppers by inhibiting the synthesis of gibberellins, which are hormones that promote stem elongation .

As mentioned earlier, CCC functions by inhibiting gibberellin biosynthesis. Gibberellins are hormones responsible for stimulating cell elongation in plants. By reducing gibberellin levels, CCC restricts excessive stem growth, leading to shorter and sturdier plants []. This mechanism is particularly beneficial for crops like wheat and barley, which are susceptible to lodging due to tall and weak stems.

  • Toxicity: CCC is considered moderately toxic with an oral LD50 (lethal dose for 50% of test subjects) of 1048 mg/kg for rats. Proper handling and use of personal protective equipment are crucial to avoid exposure.
  • Environmental Impact: While studies suggest low persistence in soil, proper disposal of CCC waste is essential to minimize potential environmental contamination.
, particularly in acidic conditions where it can decompose to release toxic fumes, including nitrogen oxides and hydrogen chloride. It is hygroscopic and highly soluble in water, forming acidic aqueous solutions . The compound is also known to be incompatible with strong oxidizing agents, which can lead to hazardous reactions .

Chlormequat chloride can be synthesized through several methods involving the reaction of trimethylamine with 2-chloroethyl chloride. The general synthesis pathway includes:

  • Preparation of Trimethylamine: This is typically obtained from dimethylamine reacting with methyl iodide.
  • Reaction with 2-Chloroethyl Chloride: The trimethylamine is then reacted with 2-chloroethyl chloride under controlled conditions to yield chlormequat chloride.

This synthesis process must be conducted in a controlled environment due to the corrosive nature of the reactants involved .

Chlormequat chloride is primarily utilized in agriculture as a plant growth regulator. Its applications include:

  • Cereal Grains: Enhancing yield by controlling plant height and improving resistance to lodging.
  • Vegetables: Used on crops like tomatoes and peppers to promote compact growth.
  • Ornamental Plants: Helps in maintaining desired shapes and sizes for aesthetic purposes.

Additionally, it has been studied for potential uses in other areas such as turf management and horticulture .

Research on chlormequat chloride interactions indicates that it may have significant effects on human health through environmental exposure. Studies have shown its presence in food products and urine samples from various populations, highlighting its bioaccumulation potential. The compound's interaction with biological systems may lead to alterations in steroid biosynthesis and stress responses within cells . Further investigation into its long-term health effects is warranted due to its widespread use and detection in food supplies.

Chlormequat chloride belongs to a class of quaternary ammonium compounds that exhibit similar biological activities. Below are some comparable compounds:

Compound NameCAS NumberPrimary UseUnique Features
Mepiquat Chloride24307-26-4Plant growth regulatorSpecifically targets cotton plants for growth regulation.
Paclobutrazol76738-62-0Plant growth regulatorInhibits gibberellin biosynthesis more broadly across various crops.
Daminozide15972-60-8Plant growth regulatorPrimarily used on ornamental plants; acts as a growth retardant.

Chlormequat chloride's uniqueness lies in its specific application across a range of crops while exhibiting distinct toxicity profiles compared to these other compounds. Its ability to alter plant morphology without significantly affecting yield makes it particularly valuable in agricultural practices .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998)
White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline]
COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

White cyrstalline solid
Colorless crystals

Hydrogen Bond Acceptor Count

1

Exact Mass

157.0425048 g/mol

Monoisotopic Mass

157.0425048 g/mol

Heavy Atom Count

8

Density

1.14 to 1.15 g/mL at 20 °C

LogP

-3.8 (LogP)
log Kow = -3.80

Odor

TYPICAL AMINE ODOR
Fish-like odo

Decomposition

245 °C

Appearance

Solid powder

Melting Point

473 °F Decomposes (EPA, 1998)
239 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PPL2215L82

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

MeSH Pharmacological Classification

Plant Growth Regulators

Mechanism of Action

Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers.

Vapor Pressure

7.5e-08 mmHg at 68 °F (NTP, 1992)
0.00000008 [mmHg]
7.5X10-8 mm Hg at 20 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Irritant

Other CAS

999-81-5

Absorption Distribution and Excretion

Chlormequat was determined in four /sow/ milk samples in the range of 0.4 ng/g to 1.2 ng/g...
The distribution of Chlorocholine chloride (CCC) in the eggs of laying hens was studied using 15N-CCC. Twelve layers (37 weeks old) were divided into four groups and used in this study consisting of three feeding phases. In phase one (7 days), all the hens received a CCC-free diet [165 g CP/kg dry matter (DM); 11.58 MJ ME/kg DM]. In phase two (11 days), four levels of 15N-CCC: 0, 5, 50 and 250 ppm were added to the respective diets, while in phase three (7 days), CCC-free feed was again offered. Egg samples were taken and the 15N content of egg yolk and albumin were determined. At the end of phase two, there was a significant (p < 0.05) increase in 15N content in egg yolk from hens fed the 50 and 250 ppm CCC diets and in albumin from hens fed the 250 ppm CCC diet. The estimated 15N-CCC residue was 1.71, 6.64, 28.80 ppm in egg yolk and 1.58, 1.08 and 4.50 ppm in albumin from hens fed 5, 50 and 250 ppm CCC, respectively. The CCC residue, from quantitative analysis ranged from 0.21 to 0.93 and 0.93 to 2.43 ppm in yolk of hens fed 50 and 250 ppm CCC, respectively, whereas a range of 0.40-1.46 ppm, was found in the albumin of hens fed 250 ppm. The difference in measured CCC in yolk and albumin and that estimated from 15N-CCC could have been due to breakdown products of 15N-CCC. Seven days after withdrawal of 15N-CCC, the estimated 15N-CCC residue in egg yolk decreased to 0.43, 2.45 and 15.59 ppm, on 5, 50 and 250 ppm CCC dietary treatments, respectively, and to 2.46 ppm in albumin from hens fed 250 ppm CCC. The higher increase in 15N content could have been due to a higher incorporation of 15N-CCC into yolk than albumin during the process of rapid yolk deposition. This experiment showed that consumed CCC is distributed both into yolk and albumin in a dose dependent manner and that CCC is metabolized in laying hens. However, the level of CCC in the diet which could lead to accumulation of detectable CCC levels in eggs as observed in this study, is much higher than the established maximum residual limits in grains.
In mammals, following oral administration, 97% is eliminated within 24 hr, principally as the unchanged substance.

Metabolism Metabolites

An experiment was conducted to evaluate the metabolic products of chlorocholine chloride (CCC) in eggs and meat of laying hens fed a diet containing (15)N-CCC. Ten brown laying hens were randomly divided into two groups of five each. One group was offered (15)N-CCC free diet while the other group received a diet with 100 ppm (15)N-CCC for 11 days. Samples of eggs and meat from the laying hens were collected. Egg yolks and albumen were separated. Meat was collected from the breast and femur. The metabolic products of CCC were measured using ion trap electrospray ionization mass spectrometry (ion trap-ESI-MS/MS). Determination of CCC or its metabolites in eggs and meat showed that CCC was metabolized to choline. Corresponding MS/MS spectra were obtained for m/z 104 (choline) or 105 ((15)N-choline), whereas nothing was detected at m/z 122 (CCC) or 123 ((15)N-CCC). The results from this study indicate that CCC will be metabolized in tissues of laying hens.
When (14)C-labeled CCC was applied to kohlrabi, cauliflower, or tomatoes, degradation of CCC was very small. The first product was probably choline which entered the plant pool. Small amounts of labeled methyl groups from choline were found as S-methyl methionine. CCC was not degraded when applied to sugarcane. In alfalfa, CCC was slowly metabolized and was primarily incorporated into choline of phosphatidylcholine.
Almond seedlings were treated with labeled CCC. Translocation to leaves and to the roots was observed. (14)CO2 was formed within 2 h after application. Radioactivity was observed in 17 known amino acids, an unidentified ninhydrin positive compound, malic acid, citric acid, choline and 2-chloroethylamine.
When CCC was incubated in rumen contents or juice under anaerobic conditions, microbial degradation of CCC did not occur.
For more Metabolism/Metabolites (Complete) data for CHLORMEQUAT CHLORIDE (7 total), please visit the HSDB record page.

Wikipedia

Chlormequat chloride
Chlormequat

Use Classification

GROWTH REGULATORS

Methods of Manufacturing

Condensation of triethylamine and ethylene dichloride
Prepd from choline chloride & benzenesulfonyl chloride; from choline chloride & thionyl chloride.
It is synthesized from trimethylamine and 1,2-dichloroethane.

General Manufacturing Information

Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1): ACTIVE
Cycocel is a plant growth regulant preventing lodging of cereals in cereal crops ... treated plants are generally compact & sturdy & have typically shortened internodes, dark green leaves & shortened petioles. Plants usually remain dwarfed under optimal watering & fertilization.
Chlormequat chloride applications are applied using several types of application equipment -- including ... low-pressure handwands, backpack sprayers, and high-pressure handwands.
Mixtures with other growth regulator herbicides and with urea are possible, but should be applied immediately after mixing.
... Effective in ... crops such as vegetables (tomatoes, capsicum, cabbage, cauliflower, radishes, cucurbits, peas), grape vines, mango, tobacco, etc. /Former/
... Plant growth regulator which influences the habit of certain plants by shortening and strengthening the stem ... . It can also influence the developmental cycle resulting in increased flowering and harvest.

Analytic Laboratory Methods

CYCOCEL WAS DETERMINED IN PLANTS BY COLORIMETRIC & SPECTROPHOTOMETRIC PROCEDURES.
Product analysis is by potentiometric titration with silver nitrate (chlormequat chloride and choline chloride can thus be determined separately) or by colorimetry. Residues may be determined by GLC after reaction with sodium phenylsulphide or by colorimetry.
Quantitative TLC determination of the plant-growth regulator chlorocholine chloride in grain and grain products.
A LC-MS/MS method for the analysis of chlormequat in milk and serum was developed and validated ... Validation of the method was based on recovery tests at three spiking levels, determined as double determinations and repeated at least four times. Samples were extracted with methanol-water-acetic acid, centrifuged, filtrated and determined by LC-MS/MS. The mean recoveries were in the range 80-110%, and the LOD was 0.2 ng/g for serum and 0.3 ng/g for milk...
A simple and sensitive method to detn chlormequat (chlorocholine chloride) residues in plant tissue has been devised. The technique is based on an in vitro multi-step reaction where chlormequat is initially N-demethylated with potassium pentafluorothiophenolate followed by a further reaction with excess reagent to produce a pentafluorothiophenyl deriv. ECD and MS were used for quant detn and identification. The method was applied to the analysis of cotton seed harvested from cotton plants treated with various concn of chlormequat.

Storage Conditions

Pesticide Storage: Store in original container. DO NOT store below freezing temperatures.
It may be stored in containers of glass or high density plastics, or of metal lined with rubber or epoxyresin.

Stability Shelf Life

Stable up to 50 °C for at least 2 years.
Aq soln are chemically stable & retain biological effectiveness.

Dates

Modify: 2023-08-15
1: Xiagedeer B, Wu S, Liu Y, Hao W. Chlormequat chloride retards rat embryo growth in vitro. Toxicol In Vitro. 2016 Aug;34:274-82. doi: 10.1016/j.tiv.2016.05.001. Epub 2016 May 7. PubMed PMID: 27165806.
2: Zhou X, Xu J, Chen Z, Zhu Y. [Simultaneous determination of chlormequat chloride and mepiquat chloride in plants by mobile phase ion chromatography]. Se Pu. 2011 Mar;29(3):244-8. Chinese. PubMed PMID: 21657055.
3: Huang D, Wu S, Pan Y, Meng Q, Chu H, Jiang J, Shang L, Hao W. The effects of chlormequat chloride on the development of pubertal male rats. Environ Toxicol Pharmacol. 2016 Oct;47:92-99. doi: 10.1016/j.etap.2016.09.002. Epub 2016 Sep 4. PubMed PMID: 27653211.
4: Nisse P, Majchrzak R, Kahn JP, Mielcarek PA, Mathieu-Nolf M. Chlormequat poisoning is not without risk: Examination of seven fatal cases. J Forensic Leg Med. 2015 Nov;36:1-3. doi: 10.1016/j.jflm.2015.08.001. Epub 2015 Aug 13. PubMed PMID: 26318380.
5: Dey A, Kundu S, Bandyopadhyay A, Bhattacharjee A. Efficient micropropagation and chlorocholine chloride induced stevioside production of Stevia rebaudiana Bertoni. C R Biol. 2013 Jan;336(1):17-28. doi: 10.1016/j.crvi.2012.11.007. Epub 2013 Jan 21. PubMed PMID: 23537766.
6: Li C, Jin F, Yu Z, Qi Y, Shi X, Wang M, Shao H, Jin M, Wang J, Yang M. Rapid determination of chlormequat in meat by dispersive solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC)-electrospray tandem mass spectrometry. J Agric Food Chem. 2012 Jul 11;60(27):6816-22. doi: 10.1021/jf3010756. Epub 2012 Jun 25. PubMed PMID: 22686367.
7: Kramers PG, Knaap AG, Voogd CE. Lack of mutagenicity of chlormequat chloride in Drosophila and in bacteria. Mutat Res. 1975 Feb;31(1):65-8. PubMed PMID: 805365.
8: Gholampour A, Hashemabadi D, Sedaghathoor S, Kaviani B. Effect of chlormequat (cycocel) on the growth of ornamental cabbage and kale (Brassica oleracea) cultivars 'Kamome White' and 'Nagoya Red'. J Environ Biol. 2015 Jan;36(1):273-7. PubMed PMID: 26536804.
9: Zheng RR, Wu Y, Xia YP. Chlorocholine chloride and paclobutrazol treatments promote carbohydrate accumulation in bulbs of Lilium Oriental hybrids 'Sorbonne'. J Zhejiang Univ Sci B. 2012 Feb;13(2):136-44. doi: 10.1631/jzus.B1000425. PubMed PMID: 22302427; PubMed Central PMCID: PMC3274741.
10: Hou K, Chen JW, Zhai JY, Shen H, Chen L, Wu W. [Effect of different plant growth regulators on yield and quality of Angelica dahurica var. formosana development]. Zhongguo Zhong Yao Za Zhi. 2013 Jul;38(13):2082-5. Chinese. PubMed PMID: 24079230.
11: Kretzschmann F, Ackermann H, Krüger S. [Determination of chlormequat (chlorcholine chloride) residues in plant tissue]. Nahrung. 1974;18(5):545-50. German. PubMed PMID: 4437609.
12: Lindh CH, Littorin M, Johannesson G, Jönsson BA. Analysis of chlormequat in human urine as a biomarker of exposure using liquid chromatography triple quadrupole mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jun 1;879(19):1551-6. doi: 10.1016/j.jchromb.2011.03.046. Epub 2011 Mar 31. PubMed PMID: 21497564.
13: Guo XL, Xu YJ, Zhang FH, Yu S, Han LJ, Jiang SR. Chlormequat residues and dissipation rates in cotton crops and soil. Ecotoxicol Environ Saf. 2010 May;73(4):642-6. doi: 10.1016/j.ecoenv.2009.12.024. Epub 2010 Jan 12. PubMed PMID: 20061025.
14: Winek CL, Wahba WW, Edelstein JM. Sudden death following accidental ingestion of chlormequat. J Anal Toxicol. 1990 Jul-Aug;14(4):257-8. PubMed PMID: 2395350.
15: Galea KS, MacCalman L, Jones K, Cocker J, Teedon P, Cherrie JW, van Tongeren M. Urinary biomarker concentrations of captan, chlormequat, chlorpyrifos and cypermethrin in UK adults and children living near agricultural land. J Expo Sci Environ Epidemiol. 2015 Nov-Dec;25(6):623-31. doi: 10.1038/jes.2015.54. Epub 2015 Sep 16. PubMed PMID: 26374656; PubMed Central PMCID: PMC4611359.
16: Reynolds SL, Hill AR, Thomas MR, Hamey PY. Occurrence and risks associated with chlormequat residues in a range of foodstuffs in the UK. Food Addit Contam. 2004 May;21(5):457-71. PubMed PMID: 15204547.
17: Ackermann H, Kretzschmann F, Krüger S. [Determination of chlormequat (chlorocholine chloride) residues in milk]. Nahrung. 1974;18(5):541-4. German. PubMed PMID: 4474600.
18: Guo XL, Jia CH, Zhao EC, Xu YJ, Han LJ, Jiang SR. Dissipation and residues of chlormequat in wheat and soil. Bull Environ Contam Toxicol. 2010 Feb;84(2):221-4. doi: 10.1007/s00128-009-9920-4. Epub 2009 Dec 4. PubMed PMID: 19960179.
19: Boumrah Y, Gicquel T, Hugbart C, Baert A, Morel I, Bouvet R. Suicide by self-injection of chlormequat trademark C5SUN(®). Forensic Sci Int. 2016 Jun;263:e9-e13. doi: 10.1016/j.forsciint.2016.03.007. Epub 2016 Mar 15. PubMed PMID: 27020619.
20: Sytar O, Borankulova A, Hemmerich I, Rauh C, Smetanska I. Effect of chlorocholine chlorid on phenolic acids accumulation and polyphenols formation of buckwheat plants. Biol Res. 2014 May 27;47:19. doi: 10.1186/0717-6287-47-19. PubMed PMID: 25027783; PubMed Central PMCID: PMC4101719.

Explore Compound Types